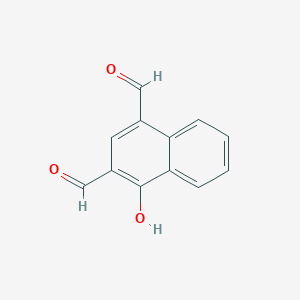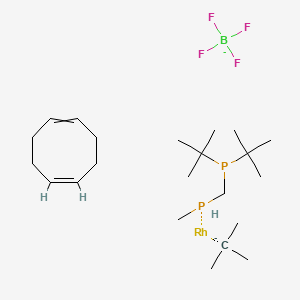
2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride is a complex chemical compound that features a ruthenium ion coordinated with pyridine carboxylate ligands. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride typically involves the coordination of ruthenium with pyridine carboxylate ligands. The reaction conditions often require a controlled environment with specific solvents such as acetone or methanol. The process involves heating the reactants to a temperature above 250°C to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities to meet industrial demands. The use of advanced equipment and technology helps in maintaining the purity and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of ruthenium.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The pyridine carboxylate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation states of ruthenium, while substitution reactions can yield new complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and other cellular targets.
Wirkmechanismus
The mechanism of action of 2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride involves its interaction with molecular targets such as DNA, proteins, and enzymes. The ruthenium ion can form coordination complexes with these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(4,4’-dicarboxylicacid-2,2’-bipyridyl)ruthenium(II)dichloride: This compound features similar pyridine carboxylate ligands but with a different coordination environment.
Ruthenate(4-), tris[2,2’-bipyridine]-4,4’-dicarboxylato(2-)-N1,N1’]-, hydrogen chloride: Another similar compound with a different ligand arrangement.
Uniqueness
2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride is unique due to its specific ligand coordination and the resulting chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C36H19ClN6O12Ru-4 |
|---|---|
Molekulargewicht |
864.1 g/mol |
IUPAC-Name |
2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride |
InChI |
InChI=1S/3C12H8N2O4.ClH.Ru/c3*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;;/h3*1-6H,(H,15,16)(H,17,18);1H;/q;;;;+2/p-6 |
InChI-Schlüssel |
GINOQULVKVCOFM-UHFFFAOYSA-H |
Kanonische SMILES |
[H+].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].[Cl-].[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927530.png)
![heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11927534.png)
![(2R,3R,4R,5S)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(2-hydroxypropan-2-yl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927543.png)
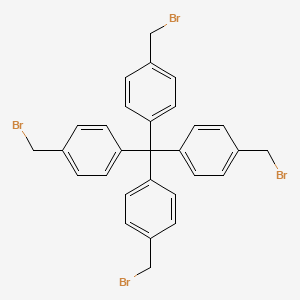
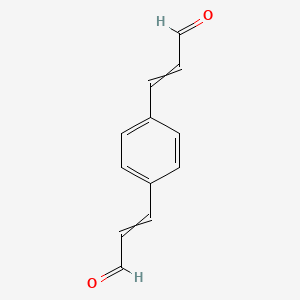
![5-[1-(cyclopropylmethyl)-5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B11927553.png)
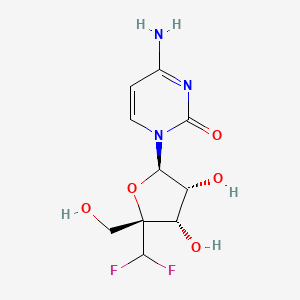

![2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride](/img/structure/B11927580.png)
